![molecular formula C10H13N3O3S B1420245 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid CAS No. 1042646-68-3](/img/structure/B1420245.png)
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid
Overview
Description
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with piperidine-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives.
Scientific Research Applications
Synthetic Pathways
The synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid involves several key steps:
- Formation of Thiadiazole Derivatives : The compound is synthesized through cyclization reactions involving 4-methyl-1,2,3-thiadiazole derivatives. Various methods such as Hurd–Mori cyclization and ultrasonic-assisted synthesis have been employed to achieve high yields of thiadiazole hybrids .
- Piperidine Integration : The incorporation of piperidine into the structure is achieved through nucleophilic substitution reactions where piperidine derivatives react with activated thiadiazole intermediates to form the target compound .
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit potent anticancer properties. For instance:
- Cell Line Studies : Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro assays indicated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antiviral and Antifungal Properties
The compound has also been evaluated for its antiviral and antifungal activities:
- Antiviral Efficacy : Studies have reported that derivatives of thiadiazole compounds exhibit notable antiviral activities against viral infections such as tobacco mosaic virus (TMV) and others . The presence of specific functional groups enhances their efficacy.
- Antifungal Activity : Thiadiazole derivatives have shown promise as antifungal agents, with some compounds demonstrating effective inhibition against common fungal strains .
Case Studies and Research Findings
Several research articles highlight the efficacy and applications of this compound:
- Anticancer Evaluation : A study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis of propanamide derivatives containing piperidinyl-thiadiazole structures, demonstrating their potential as anticancer agents with low IC50 values .
- Biological Evaluation of Thiadiazoles : Research published in MDPI outlined the synthesis and biological evaluation of various thiadiazole derivatives, confirming their broad-spectrum activity against multiple pathogens and cancer cell lines .
- Antiviral Activity Assessment : Another study highlighted the antiviral properties of substituted thiadiazoles against TMV, indicating a protective effect that could be leveraged for agricultural applications .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid is primarily related to its interaction with biological targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted .
Comparison with Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound shares the thiadiazole ring but lacks the piperidine moiety.
Piperidine-3-carboxylic acid: This compound contains the piperidine ring but lacks the thiadiazole moiety.
Uniqueness: 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid is unique due to the combination of the thiadiazole and piperidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions with biological targets compared to its individual components.
Biological Activity
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for enhancing biological activity due to the presence of sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 270.32 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study highlighted the potential of 1,3,4-thiadiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with the thiadiazole moiety showed promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.28 to 0.52 µg/mL .
Case Study: Antitumor Activity
A recent investigation into the compound's antitumor activity demonstrated that it inhibited the growth of human liver cancer cells (HepG2) effectively. The study utilized the MTS assay to assess cell viability and apoptosis induction. Results revealed that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Thiadiazole derivatives have shown effectiveness against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12.5 µg/mL |
Compound B | S. aureus | 6.25 µg/mL |
Compound C | C. albicans | 25 µg/mL |
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been explored, particularly in the context of viral infections such as tobacco mosaic virus (TMV). Studies have shown that certain thiadiazole compounds exhibit significant antiviral activity, outperforming standard reference drugs in efficacy.
Case Study: Anti-TMV Activity
In a comparative study, a derivative containing the thiadiazole moiety demonstrated an induction potency of 61.03% at a concentration of 50 µg/mL against TMV, significantly higher than that of standard antiviral agents . This suggests that the structural features of thiadiazoles contribute positively to their antiviral efficacy.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through activation of caspases.
- Disruption of Cellular Membranes : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Properties
IUPAC Name |
1-(4-methylthiadiazole-5-carbonyl)piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-6-8(17-12-11-6)9(14)13-4-2-3-7(5-13)10(15)16/h7H,2-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSANJMRIORRZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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